(2-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Description
(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone is a piperazine-based compound featuring a 2-nitrophenyl ketone moiety and a propylsulfonyl-substituted piperazine ring. The 2-nitro group on the phenyl ring confers strong electron-withdrawing effects, while the propylsulfonyl group modulates lipophilicity and steric bulk, influencing biological interactions and physicochemical behavior .
Properties
IUPAC Name |
(2-nitrophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-11-23(21,22)16-9-7-15(8-10-16)14(18)12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCANNRAATUZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The nitrophenyl group is introduced through nitration reactions, while the propylsulfonyl group is added via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
(2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors. The propylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between (2-nitrophenyl)[4-(propylsulfonyl)piperazino]methanone and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2-Nitrophenyl)[4-(propylsulfonyl)piperazino]methanone (Hypothetical) | C₁₅H₂₀N₃O₅S | 354.4 | 2-Nitrophenyl, propylsulfonyl | Ortho-nitro enhances steric hindrance |
| {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone | C₁₅H₁₅N₃O₅S₂ | 381.4 | 4-Nitrophenylsulfonyl, 2-thienyl | Thiophene introduces π-π interactions |
| (3-Chlorophenyl)(4-[(4-nitrophenyl)sulfonyl]piperazino)methanone | C₁₇H₁₅ClN₃O₅S | 424.8 | 3-Chlorophenyl, 4-nitrophenylsulfonyl | Dual electron-withdrawing groups |
| 4-(Benzylsulfonyl)piperazinomethanone | C₁₈H₁₉FN₂O₃S | 362.4 | Benzylsulfonyl, 3-fluorophenyl | Benzyl increases lipophilicity |
Key Observations :
- Sulfonyl Group : Propylsulfonyl (C₃H₇SO₂) offers intermediate lipophilicity compared to benzylsulfonyl (C₆H₅CH₂SO₂, more lipophilic) or phenylsulfonyl (less bulky) groups .
- Aromatic Moieties : Thienyl (in ) and fluorophenyl (in ) substituents influence electronic properties and solubility. Thiophene’s lower aromaticity may reduce π-stacking compared to phenyl rings.
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